molecular formula C22H23N3O5S B2636011 (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide CAS No. 924873-83-6

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide

Cat. No.: B2636011
CAS No.: 924873-83-6
M. Wt: 441.5
InChI Key: HLTOXEJKMIRCKN-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide and its derivatives have been studied for their potential anticancer activity. For instance, novel chalcone-sulfonamide hybrids were designed, synthesized, and evaluated for in vitro anticancer activity against the human breast cancer cell line MCF-7, showing significant potency (Pesaran Seiied Bonakdar et al., 2017). Moreover, a series of 1-sulfonyl indolines, including this compound, was synthesized and assessed for antiproliferative activity, demonstrating significant cytotoxicity against various human cancer cell lines (Yang et al., 2014).

Antimicrobial Activity

The compound and its related structures have also been investigated for antimicrobial activities. Sulfonamide derivatives, including this compound, showed promising antimicrobial activity, with some derivatives exhibiting potent antifungal properties compared to carbamate derivatives (Janakiramudu et al., 2017). Furthermore, novel 1H-pyrazole derivatives containing an aryl sulfonate moiety, synthesized from 2-(3-(dimethylamino)acryloyl)phenyl-4-methyl benzene sulfonates, exhibited significant anti-inflammatory activity and were active against microbial strains (Kendre et al., 2013).

Enzyme Inhibition

Compounds structurally related to this compound have been evaluated for their enzyme inhibition properties. For instance, novel acridine and bis acridine sulfonamides were synthesized and investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA), showing high affinity for cytosolic isoforms hCA I, II, and VII (Ulus et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-22(12-7-16-5-8-19(9-6-16)25(27)28)24-14-13-17-15-20(10-11-21(17)24)31(29,30)23-18-3-1-2-4-18/h5-12,15,18,23H,1-4,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTOXEJKMIRCKN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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